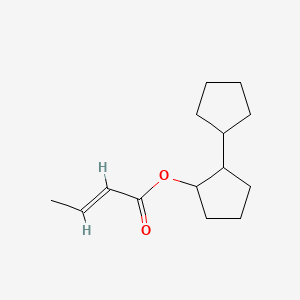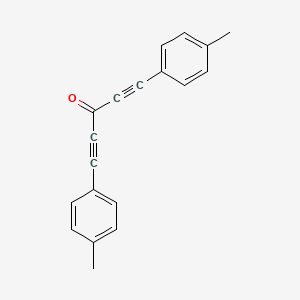![molecular formula C12H11N3O4 B13829483 6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the nitro and nitroso groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol involves its interaction with various molecular targets and pathways. The nitro and nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting cellular pathways and potentially leading to cell death. The compound’s indole structure also allows it to interact with specific enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A related compound with similar nitroso functionality.
1H-indole-3-carbaldehyde: Another indole derivative used as a precursor for synthesizing active molecules.
Uniqueness
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol is unique due to its specific combination of nitro and nitroso groups on the indole scaffold. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H11N3O4 |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol |
InChI |
InChI=1S/C12H11N3O4/c16-12-11(14-17)8-5-4-6-7(10(8)13-12)2-1-3-9(6)15(18)19/h4-5,9,13,16H,1-3H2 |
Clave InChI |
DYOZTPHXACVIMM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C3=C(C=C2)C(=C(N3)O)N=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

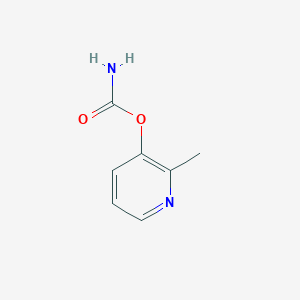
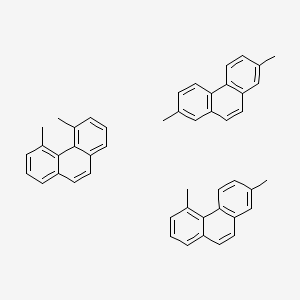
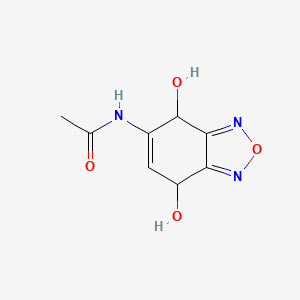
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)

